molecular formula C10H18O3 B6254200 methyl 3-(4-hydroxycyclohexyl)propanoate, Mixture of diastereomers CAS No. 5597-51-3

methyl 3-(4-hydroxycyclohexyl)propanoate, Mixture of diastereomers

Cat. No.: B6254200
CAS No.: 5597-51-3
M. Wt: 186.25 g/mol
InChI Key: HOBQLTVRMBTDDA-UHFFFAOYSA-N
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Description

Methyl 3-(4-hydroxycyclohexyl)propanoate, mixture of diastereomers, is an organic compound that features a cyclohexyl ring substituted with a hydroxy group and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-hydroxycyclohexyl)propanoate typically involves the esterification of 3-(4-hydroxycyclohexyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The mixture of diastereomers is obtained due to the presence of chiral centers in the cyclohexyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-hydroxycyclohexyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 3-(4-oxocyclohexyl)propanoate.

    Reduction: 3-(4-hydroxycyclohexyl)propanol.

    Substitution: Methyl 3-(4-alkoxycyclohexyl)propanoate.

Scientific Research Applications

Methyl 3-(4-hydroxycyclohexyl)propanoate is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In studies involving the modification of biological molecules.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

    Industry: As a precursor in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(4-hydroxycyclohexyl)propanoate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can participate in hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-hydroxycyclohexyl)propanoate: Similar structure but with the hydroxy group at the 3-position.

    Methyl 3-(4-methoxycyclohexyl)propanoate: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

Methyl 3-(4-hydroxycyclohexyl)propanoate is unique due to the specific positioning of the hydroxy group on the cyclohexyl ring, which influences its reactivity and interaction with other molecules. This structural feature makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

5597-51-3

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 3-(4-hydroxycyclohexyl)propanoate

InChI

InChI=1S/C10H18O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h8-9,11H,2-7H2,1H3

InChI Key

HOBQLTVRMBTDDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CCC(CC1)O

Purity

95

Origin of Product

United States

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